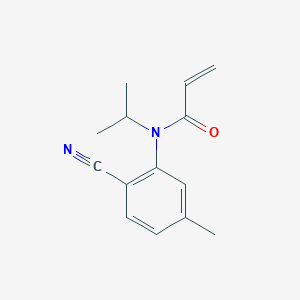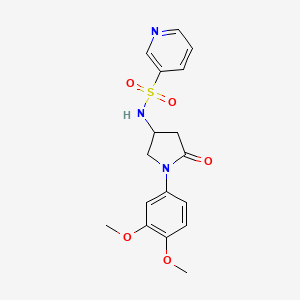![molecular formula C12H14N2O4 B2997441 methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate CAS No. 77083-76-2](/img/structure/B2997441.png)
methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate, also known as MMHB, is a chemical compound with potential applications in various fields of research and industry. It has a CAS Number of 77083-76-2, a molecular weight of 250.25, and its IUPAC name is methyl (2Z)-2- [ (4-methoxyphenyl)hydrazono]-3-oxobutanoate .
Molecular Structure Analysis
The molecular formula of this compound is C12H14N2O4 . The InChI code is 1S/C12H14N2O4/c1-8(15)11(12(16)18-3)14-13-9-4-6-10(17-2)7-5-9/h4-7,13H,1-3H3/b14-11- .Applications De Recherche Scientifique
Intramolecular Hydrogen Bonding
The compound, along with similar β-ketoarylhydrazones, exhibits intramolecular hydrogen bonds assisted by resonance. These hydrogen bonds are influenced by the substituents at the heterodienic fragment and are strengthened by electron-withdrawing substituents. The strength of these hydrogen bonds in β-ketoarylhydrazones, including methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate, is crucial for understanding their structural and electronic properties, which can have implications in various chemical reactions and material science applications (Bertolasi et al., 1999).
Synthesis of Fungicidal Analogs
Methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate is involved in the synthesis of esters and N-methylamides of 2-hydroxyimino- and 2-alkoxyimino-3-(acylhydrazono)butanoic acids. These compounds are analogs of strobilurins, which are fungicidal antibiotics. This highlights its potential use in the development of new agricultural chemicals and fungicides (Zakharychev et al., 1999).
Isomer Formation and Spectroscopic Characterization
Research on the reaction of arene diazonium salts with methyl 3-aminocrotonate or 3-aminocrotononitrile, leading to the formation of methyl 2-arylhydrazono-3-oxobutanoates, provides insights into the spectroscopic characterization and isomer formation of these compounds. Understanding the formation of E and Z isomers of arylhydrazones from such reactions can be important for designing specific reactions in synthetic chemistry (Jollimore et al., 1996).
Role in Apoptosis and Cellular Mediation
Compounds structurally related to methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate, such as 4-methylthio-2-oxobutanoic acid, have been studied for their role as cellular mediators of apoptosis in certain cell lines. Understanding the biochemical pathways involving such compounds can contribute to medical research, particularly in understanding mechanisms of cell death and potential therapeutic applications (Quash et al., 1995).
Biosynthesis of Ethylene
Research into the biosynthesis of ethylene from methionine has identified 4-methylthio-2-oxobutanoate as a putative intermediate. This underscores the role of compounds related to methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate in biological pathways, offering insights into plant biology and ethylene production, which is significant in plant growth and fruit ripening processes (Billington et al., 1979).
Safety and Hazards
Propriétés
IUPAC Name |
methyl (E)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8(15)11(12(16)18-3)14-13-9-4-6-10(17-2)7-5-9/h4-7,15H,1-3H3/b11-8+,14-13? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRJMYGZVFDNPV-AQPHZECDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)N=NC1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C(=O)OC)\N=NC1=CC=C(C=C1)OC)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-(4-chlorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2997359.png)
![3-({[1-(phenoxyacetyl)-4,5-dihydro-1H-imidazol-2-yl]thio}methyl)pyridine](/img/structure/B2997360.png)

![Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2997367.png)


![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride](/img/structure/B2997371.png)
![3-(3,5-Dimethylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2997372.png)
![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2997373.png)

![Ethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2997376.png)
![2-(4-chlorophenyl)-3-(2-thienyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2997378.png)
![5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one](/img/structure/B2997379.png)
![3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2997381.png)